molecular formula C10H20N2O B6329047 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)propan-1-one CAS No. 1240568-55-1

2,2-Dimethyl-1-(2-methylpiperazin-1-yl)propan-1-one

Cat. No.: B6329047
CAS No.: 1240568-55-1
M. Wt: 184.28 g/mol
InChI Key: WETPYLKABKTQDR-UHFFFAOYSA-N
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Chemical Reactions Analysis

2,2-Dimethyl-1-(2-methylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2,2-Dimethyl-1-(2-methylpiperazin-1-yl)propan-1-one has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,2-Dimethyl-1-(2-methylpiperazin-1-yl)propan-1-one can be compared with other similar compounds, such as:

  • 2,2-Dimethylpropiophenone
  • 2,2-Dimethyl-1-(2-ethylpiperazin-1-yl)propan-1-one
  • 2,2-Dimethyl-1-(2-methylpiperidin-1-yl)propan-1-one

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties .

Properties

IUPAC Name

2,2-dimethyl-1-(2-methylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8-7-11-5-6-12(8)9(13)10(2,3)4/h8,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETPYLKABKTQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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